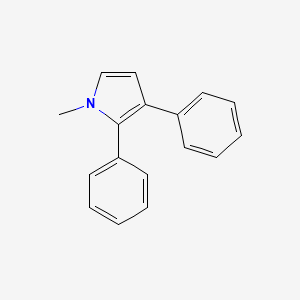
1-Methyl-2,3-diphenyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2,3-diphenyl-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This particular compound is characterized by the presence of two phenyl groups and a methyl group attached to the pyrrole ring. Pyrroles are known for their biological activity and are found in many natural products and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-diphenyl-1H-pyrrole can be synthesized through various methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst like iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Commercially, pyrroles can be prepared by fractional distillation of coal tar or by passing furan, ammonia, and water vapor over an alumina catalyst at high temperatures . For N-substituted pyrroles, replacing ammonia with an amine in this process yields the desired product.
化学反応の分析
Types of Reactions: 1-Methyl-2,3-diphenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrolidines or other oxidized derivatives.
Reduction: Reduction reactions can convert pyrroles into pyrrolidines.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles to form substituted pyrroles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of a base.
Major Products:
Oxidation: Pyrrolidines and other oxidized derivatives.
Reduction: Pyrrolidines.
Substitution: N-substituted pyrroles.
科学的研究の応用
1-Methyl-2,3-diphenyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers and other industrial materials.
作用機序
The mechanism of action of 1-Methyl-2,3-diphenyl-1H-pyrrole involves its interaction with molecular targets and pathways. Pyrroles can inhibit enzymes, bind to receptors, and interfere with cellular processes. The exact mechanism depends on the specific biological activity being studied. For example, pyrroles may inhibit protein kinases or interact with DNA .
類似化合物との比較
1H-Pyrrole-2,5-dione:
3-Methyl-1H-pyrrole-2,5-dione: Another derivative with distinct chemical properties.
3,4-Dimethyl-1H-pyrrole-2,5-dione: Exhibits different reactivity compared to 1-Methyl-2,3-diphenyl-1H-pyrrole.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
114325-24-5 |
|---|---|
分子式 |
C17H15N |
分子量 |
233.31 g/mol |
IUPAC名 |
1-methyl-2,3-diphenylpyrrole |
InChI |
InChI=1S/C17H15N/c1-18-13-12-16(14-8-4-2-5-9-14)17(18)15-10-6-3-7-11-15/h2-13H,1H3 |
InChIキー |
WHFXOWBJSCWJBL-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


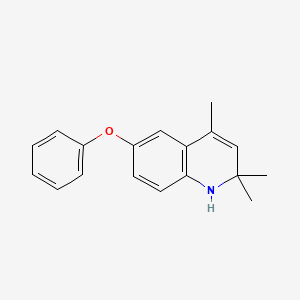
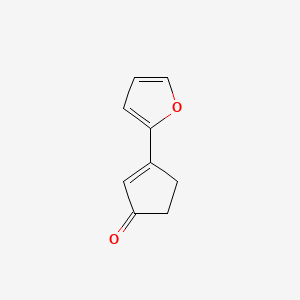
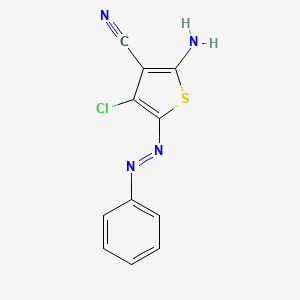
![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)
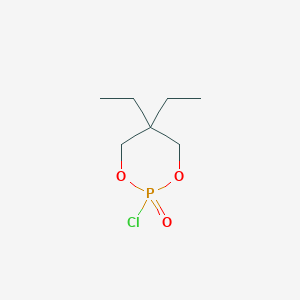
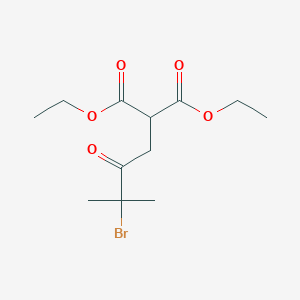
![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)
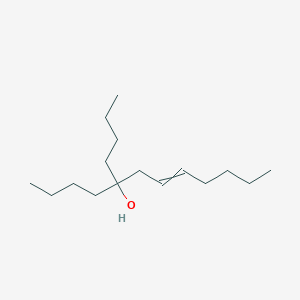
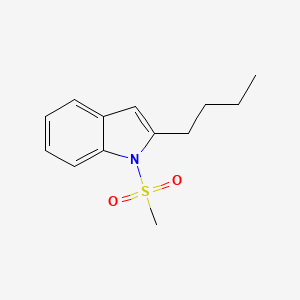
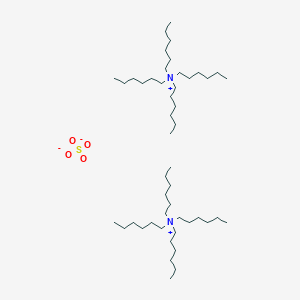
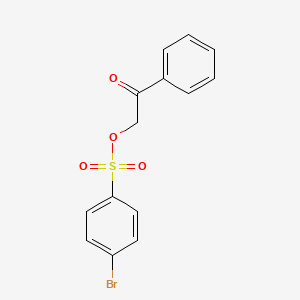

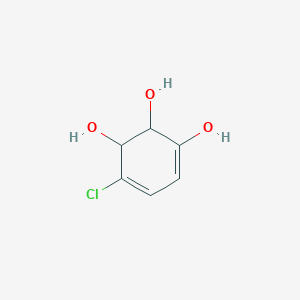
![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)
